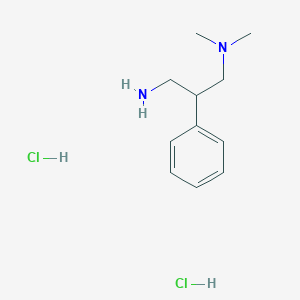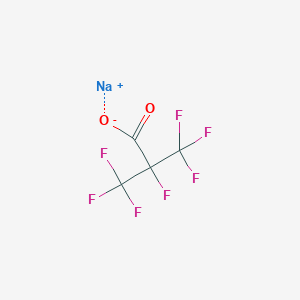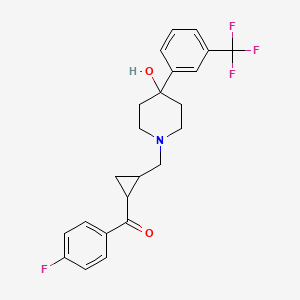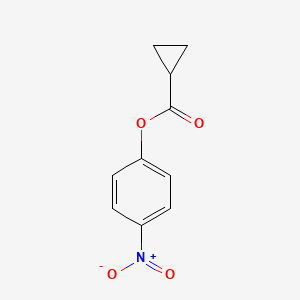![molecular formula C18H19ClN4O B13423534 8-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-7-ol](/img/structure/B13423534.png)
8-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-7-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-7-ol is a tricyclic dibenzodiazepine derivative. This compound is known for its use in the pharmaceutical industry, particularly in the formulation of antipsychotic medications. It is structurally related to clozapine, an atypical antipsychotic drug used to treat schizophrenia and schizoaffective disorders .
Métodos De Preparación
The synthesis of 8-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-7-ol involves several steps. One common synthetic route starts with the formation of the key intermediate, 8-chloro-5H-benzo[b,e][1,4]diazepin-11-(10H)-one. This intermediate is then reacted with 4-methyl-1-piperazine under specific conditions to yield the final product . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including controlling temperature, pressure, and the use of catalysts.
Análisis De Reacciones Químicas
8-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-7-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other halogens or functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
8-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-7-ol has several scientific research applications:
Chemistry: It is used as a reference compound in the study of tricyclic dibenzodiazepine derivatives.
Biology: Researchers study its effects on various biological systems, particularly its interaction with neurotransmitter receptors.
Industry: The compound is used in the pharmaceutical industry for the production of medications.
Mecanismo De Acción
The mechanism of action of 8-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-7-ol involves its interaction with neurotransmitter receptors in the brain. It primarily targets dopamine and serotonin receptors, which helps to modulate neurotransmitter activity and alleviate symptoms of psychosis . The compound’s effects on these receptors are believed to contribute to its antipsychotic properties.
Comparación Con Compuestos Similares
8-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-7-ol is similar to other tricyclic dibenzodiazepine derivatives, such as:
Clozapine: Another antipsychotic drug with a similar structure and mechanism of action.
Olanzapine: A thienobenzodiazepine derivative used to treat schizophrenia and bipolar disorder.
Quetiapine: A dibenzothiazepine derivative used as an antipsychotic and mood stabilizer.
The uniqueness of this compound lies in its specific chemical structure and its particular efficacy in treating certain psychiatric conditions.
Propiedades
Fórmula molecular |
C18H19ClN4O |
|---|---|
Peso molecular |
342.8 g/mol |
Nombre IUPAC |
3-chloro-6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepin-2-ol |
InChI |
InChI=1S/C18H19ClN4O/c1-22-6-8-23(9-7-22)18-12-4-2-3-5-14(12)20-16-11-17(24)13(19)10-15(16)21-18/h2-5,10-11,20,24H,6-9H2,1H3 |
Clave InChI |
OGZLSMWTACJBSH-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C2=NC3=CC(=C(C=C3NC4=CC=CC=C42)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(9E)-9-[O-[(4-Methylphenyl)sulfonyl]oxime] Erythromycin](/img/structure/B13423463.png)
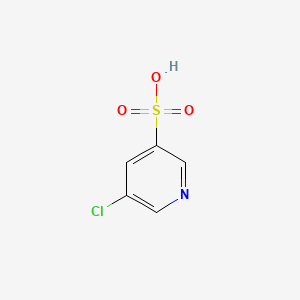


![N-[2-[(6-chloro(5,6-13C2,115N)pyridin-3-yl)methyl]cyclopenta-2,4-dien-1-yl]nitramide](/img/structure/B13423478.png)
